4-(Bromomethyl)oxetan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

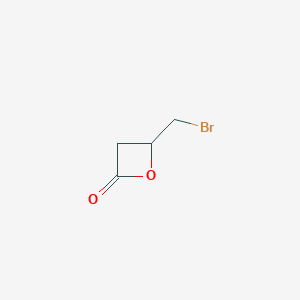

4-(Bromomethyl)oxetan-2-one is a chemical compound with the molecular formula C4H5BrO2. It is characterized by a four-membered oxetane ring with a bromomethyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxetan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile . Another method involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .

化学反应分析

Nucleophilic Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack due to its inherent ring strain (≈106 kJ/mol) . The bromomethyl group further activates the molecule toward substitution.

Reaction with Amines

Primary and secondary amines induce ring-opening via nucleophilic attack at the carbonyl carbon, forming γ-bromoamides .

Example :

4 Bromomethyl oxetan 2 one R NH2→R NH C O CH2 CHBr CH2 OH

Conditions :

Reaction with Alcohols

Alcohols facilitate ring-opening to yield bromoether derivatives .

Example :

4 Bromomethyl oxetan 2 one R OH→R O CH2 C O CHBr CH2 OH

Conditions :

Table 1: Nucleophilic Ring-Opening Products

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | γ-Bromoamide | 83 | |

| Ethanol | Bromoether | 65 | |

| Water | γ-Bromohydroxybutyric acid | 75 |

Hydrolysis and Decarboxylation

Under basic conditions, hydrolysis of the oxetane ring generates γ-bromo-β-hydroxybutyric acid, which can decarboxylate to form allylic bromides .

Mechanism :

-

Ring-Opening : Base-mediated hydrolysis forms γ-bromo-β-hydroxybutyric acid.

-

Decarboxylation : Heating eliminates CO₂, yielding 3-buten-2-ol derivatives.

Conditions :

Table 2: Hydrolysis Outcomes

| Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| NaOH | 60 | γ-Bromo-β-hydroxybutyric acid | 82 |

| NaOH | 80 | Allylic bromide | 48 |

Substitution Reactions

The bromomethyl group undergoes Sₙ2 substitution with nucleophiles (e.g., azides, thiols) .

Example :

4 Bromomethyl oxetan 2 one NaN3→4 Azidomethyl oxetan 2 one

Conditions :

Table 3: Substitution Reactions

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| NaN₃ | 4-(Azidomethyl)oxetan-2-one | 90 | |

| KSCN | 4-(Thiocyanatomethyl)oxetan-2-one | 78 |

Friedel-Crafts Alkylation

The bromomethyl group participates in electrophilic aromatic substitution (EAS) reactions. In the presence of Lewis acids, it alkylates electron-rich arenes .

Example :

4 Bromomethyl oxetan 2 one TolueneAlCl34 p Tolylmethyl oxetan 2 one

Conditions :

Mechanistic Insights

-

Ring Strain : The oxetane’s 90° bond angles increase reactivity toward ring-opening .

-

Electrophilicity : The bromomethyl group enhances electrophilic character, facilitating Sₙ2 substitutions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states .

Table 4: Reactivity vs. Analogues

| Compound | Reactivity with NaN₃ (Yield %) |

|---|---|

| 4-(Bromomethyl)oxetan-2-one | 90 |

| 4-(Chloromethyl)oxetan-2-one | 75 |

| 4-(Iodomethyl)oxetan-2-one | 95 |

The bromo derivative balances reactivity and stability, making it preferable for controlled syntheses .

科学研究应用

4-(Bromomethyl)oxetan-2-one is a cyclic compound belonging to the oxetane family, characterized by a four-membered ring containing an oxygen atom and a bromomethyl group at the fourth position, enhancing its reactivity. It is a halogenated oxetane known for its unique chemical properties.

Scientific Research Applications

Organic Synthesis

this compound serves as a crucial building block in organic synthesis due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, making it a valuable intermediate. It is used to synthesize complex organic compounds and pharmaceuticals. Subjecting this compound to conditions involving strong bases or nucleophiles can yield bromo-alcohols or other derivatives, depending on the reaction conditions. Variations in reaction conditions, such as temperature and solvent, can significantly affect the yield and selectivity of products formed from this compound.

Production of Carnitine

this compound can be converted to carnitine by trimethylamine (TMA) . In this process, the β-lactone is 4-(chloromethyl) oxetane-2-one, 4-(bromomethyl) oxetane-2-one or 4-(iodomethyl) oxetane-2-one, with preference given to 4-(chloromethyl) oxetan-2-one . The preferred β-lactone is a chiral β-lactone, and the carnitine is L-carnitine, which can be obtained when (R) -β-lactone is used .

作用机制

The mechanism of action of 4-(Bromomethyl)oxetan-2-one involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The bromomethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. The oxetane ring’s strain also contributes to its reactivity, facilitating ring-opening under appropriate conditions .

相似化合物的比较

2-(Bromomethyl)oxetane: Similar in structure but lacks the carbonyl group present in 4-(Bromomethyl)oxetan-2-one.

Oxetan-3-one: Another oxetane derivative with different substitution patterns.

Uniqueness: this compound is unique due to its combination of a strained oxetane ring and a reactive bromomethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

4-(Bromomethyl)oxetan-2-one is a compound that belongs to the oxetane family, characterized by a four-membered cyclic ether structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies and summarizing key findings.

Chemical Structure and Properties

This compound has the molecular formula C4H5BrO2 and features a bromomethyl group attached to an oxetane ring. Its structural properties influence its reactivity and biological interactions. The presence of the bromine atom is particularly significant as it can enhance the compound's electrophilicity, potentially leading to various biological effects.

Antimicrobial Activity

Research indicates that oxetane derivatives exhibit notable antimicrobial properties. In one study, various oxetane compounds were evaluated for their minimum inhibitory concentrations (MICs) against different bacterial strains. The results showed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, while showing reduced effects against Gram-negative strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >128 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammation, revealed that derivatives of oxetanes, including this compound, could inhibit this enzyme effectively. This inhibition was associated with a reduction in pro-inflammatory mediators in mouse models .

Table 2: Inhibition of NAAA by Oxetane Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

| Control | >50 |

Anticancer Activity

In terms of anticancer potential, preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in significant cell cycle arrest at the S phase and increased expression of pro-apoptotic markers .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 12 | 97 |

| MCF-7 | 15 | 90 |

| A549 | 10 | 95 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cell proliferation. For instance, its ability to inhibit NAAA suggests a mechanism involving modulation of endocannabinoid levels, which are critical in regulating inflammation and pain .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various oxetane derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with brominated substituents exhibited enhanced activity compared to their non-brominated counterparts.

- Anti-inflammatory Mechanism : In vivo experiments demonstrated that administration of this compound significantly reduced leukocyte infiltration in carrageenan-induced inflammation models. This effect was correlated with decreased levels of pro-inflammatory cytokines.

- Anticancer Potential : A series of experiments conducted on HepG2 cells revealed that treatment with this compound led to increased apoptosis rates via mitochondrial pathways. Western blot analyses confirmed upregulation of Bax and downregulation of Bcl-2 following treatment.

属性

IUPAC Name |

4-(bromomethyl)oxetan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEVWTVEQBJECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。